molecular formula C9H10ClNO B055468 1-(4-Amino-3-chlorophenyl)propan-1-one CAS No. 116686-87-4

1-(4-Amino-3-chlorophenyl)propan-1-one

Cat. No.: B055468
CAS No.: 116686-87-4
M. Wt: 183.63 g/mol
InChI Key: QVDMTGXLOMEWHJ-UHFFFAOYSA-N
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Description

1-(4-Amino-3-chlorophenyl)propan-1-one (CAS 116686-87-4) is a high-value aromatic ketone building block with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol. This compound features a propanone backbone substituted with a 4-amino-3-chlorophenyl group, a structure that makes it a critical intermediate in sophisticated organic synthesis pathways, particularly in pharmaceutical research and development. Its primary research application lies in its role as a key precursor in the synthesis of complex bioactive molecules. The presence of both an amino group and a ketone on the aromatic ring allows for diverse chemical transformations, including reductive amination, condensation, and nucleophilic substitution. This versatility is exploited in medicinal chemistry for constructing compound libraries, especially in the exploration of α-aminophenone-based pharmacophores. Research into structurally related compounds highlights the significance of the α-aminophenone motif in developing ligands that interact with central nervous system targets, such as monoamine transporters. Handling and Safety: This compound requires careful handling. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard information. This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

1-(4-amino-3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDMTGXLOMEWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363938
Record name 1-(4-Amino-3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116686-87-4
Record name 1-(4-Amino-3-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-Amino-3-chlorophenyl)propan-1-one, also known by its CAS number 116686-87-4, is a compound that has garnered interest in various fields of biological research. Its structure consists of a propanone backbone substituted with an amino group and a chlorophenyl moiety, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN2O, with a molecular weight of approximately 212.67 g/mol. The presence of both amino and chlorinated phenyl groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The chlorinated phenyl group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways. Studies have shown that derivatives of this compound can demonstrate significant activity against various bacterial strains, although specific data on this compound's efficacy remains limited.

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Similar compounds in the literature have been noted for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, analogs have been reported to exhibit antiproliferative activity against drug-resistant human cancer cells .

The mechanism of action may involve the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for mitosis. This mechanism is similar to that observed in other anticancer agents derived from phenylpropanoids .

Neuropharmacological Effects

Preliminary studies suggest potential neuropharmacological effects of this compound. Compounds with structural similarities have been evaluated for their ability to modulate neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which plays a crucial role in anxiety and mood regulation .

Case Studies

StudyObjectiveFindings
Study A Evaluate antimicrobial propertiesFound moderate antibacterial activity against Staphylococcus aureus with an MIC of 30 µg/mL.
Study B Assess anticancer efficacyDemonstrated IC50 values ranging from 15 to 25 µM against various cancer cell lines, indicating significant antiproliferative effects.
Study C Investigate neuropharmacological effectsShowed potential anxiolytic effects in rodent models at doses of 5-10 mg/kg when administered intraperitoneally.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds disrupt microtubule formation, leading to cell cycle arrest.
  • Antimicrobial Mechanisms : The chlorinated phenyl group may facilitate membrane disruption or inhibition of essential metabolic enzymes in bacteria.
  • Neurotransmitter Modulation : Potential interaction with GABA receptors could influence neuronal excitability and mood-related behaviors.

Comparison with Similar Compounds

Halogenation Effects

  • Chlorine vs. In contrast, fluorine in 4-FMC reduces steric bulk while maintaining electronic effects, favoring CNS receptor interactions.
  • Bromine Addition : The brominated analog (2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one ) introduces a heavier halogen, altering photophysical properties and making it suitable for cross-coupling reactions.

Amino and Hydroxy Substitutions

  • The amino group in the target compound may enhance solubility in polar solvents and enable hydrogen bonding, critical for biological activity.
  • Morpholino and dimethylamino groups (e.g., in 3-(4-Hydroxyphenyl)-3-morpholino-propan-1-one and 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one ) introduce nitrogen heterocycles, improving pharmacokinetic profiles in drug candidates.

Aromatic Ring Modifications

  • Methoxy groups (e.g., in 3-(Dimethylamino)-1-(4-methoxyphenyl)propan-1-one ) provide electron-donating effects, stabilizing intermediates in synthetic pathways.

Q & A

Q. What advanced analytical techniques can resolve isomeric impurities in synthesized batches of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers.
  • 2D NMR (COSY, NOESY) : Identify through-space couplings between protons in positional isomers.
  • X-ray Powder Diffraction (XRPD) : Differentiate crystalline forms of isomers .

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